molecular formula C6H12O3 B13780976 1-(1-Methoxyethoxy)propan-2-one

1-(1-Methoxyethoxy)propan-2-one

Cat. No.: B13780976
M. Wt: 132.16 g/mol
InChI Key: NBTQLOUZWNKCKQ-UHFFFAOYSA-N
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Description

1-(1-Methoxyethoxy)propan-2-one, with the molecular formula C6H12O3 , is a specialty chemical compound intended for research and development purposes. As a member of the keto-ether family, this compound features both a ketone and an ether functional group within its structure, making it a molecule of interest for further chemical exploration and synthesis. Potential research applications for this compound may include its use as a building block or intermediate in organic synthesis and pharmaceutical research . Compounds with similar ether and ketone functionalities are often investigated for their solvent properties or as precursors in the development of more complex molecules . Researchers value this compound for its molecular structure, which allows for various chemical transformations. Handling should adhere to safe laboratory practices for chemicals of its class. This product is labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

1-(1-methoxyethoxy)propan-2-one

InChI

InChI=1S/C6H12O3/c1-5(7)4-9-6(2)8-3/h6H,4H2,1-3H3

InChI Key

NBTQLOUZWNKCKQ-UHFFFAOYSA-N

Canonical SMILES

CC(OC)OCC(=O)C

Origin of Product

United States

Synthetic Methodologies for 1 1 Methoxyethoxy Propan 2 One

Established Synthetic Routes and Precursor Utilization

Traditional synthetic pathways to 1-(1-Methoxyethoxy)propan-2-one rely on the derivatization of readily available chemical building blocks. These methods involve the systematic formation of the ether and ketone functionalities.

Derivatization from Glycerol-Based Compounds and Epichlorohydrin (B41342) Intermediates

Glycerol (B35011), a byproduct of biodiesel production, serves as a versatile and renewable starting material for the synthesis of various valuable chemicals, including precursors to this compound. researchgate.netresearchgate.net The conversion of glycerol can proceed through intermediates like acetol (1-hydroxypropan-2-one). researchgate.net

Epichlorohydrin is another key precursor. It can be converted to intermediates that are then used to build the final molecule. For instance, reaction of epichlorohydrin with phthalimide (B116566) can yield an intermediate that, through a series of steps, leads to the desired product structure. derpharmachemica.com

Etherification Strategies in the Formation of the Methoxyethoxy Moiety

The formation of the methoxyethoxy group is a critical step in the synthesis. Etherification reactions, such as the Williamson ether synthesis, are a common approach. This method involves the reaction of an alkoxide with a primary alkyl halide. Another strategy is the acid-catalyzed transetherification of dimethoxymethane (B151124) with an alcohol, which can be a highly efficient route. The choice of method often depends on the desired scale and the specific precursors being used.

Etherification MethodDescriptionCatalyst/Reagents
Williamson Ether SynthesisNucleophilic substitution reaction between an alkoxide and an alkyl halide. Sodium methoxide, 1-chloro-1-ethoxyethane (B1615817)
Acid-Catalyzed TransetherificationReaction of dimethoxymethane and an alcohol. Sulfonic acid-functionalized resin (e.g., Amberlyst-15)
Microwave-Assisted EtherificationGold-catalyzed activation of alcohols for direct formation of unsymmetrical ethers.Gold catalyst

Ketone Moiety Formation Pathways (e.g., Oxidation of Alcohols)

The ketone group in this compound is typically introduced through the oxidation of a corresponding secondary alcohol. libretexts.orgchemguide.co.uk This is a standard transformation in organic synthesis. Common oxidizing agents for this purpose include solutions of sodium or potassium dichromate(VI) acidified with dilute sulfuric acid. libretexts.orgchemguide.co.uk The oxidation of a secondary alcohol like 1-(1-methoxyethoxy)propan-2-ol would yield the target ketone.

Vigorous oxidation conditions can lead to the cleavage of carbon-carbon bonds, resulting in a mixture of carboxylic acids with fewer carbon atoms than the starting ketone. ncert.nic.in Therefore, controlling the reaction conditions is crucial to selectively obtain the desired ketone.

Emerging Synthetic Approaches and Innovations

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing ketones and ethers, which are applicable to the production of this compound.

Catalytic Systems for Optimized Synthesis

Modern synthetic chemistry emphasizes the use of catalysts to improve reaction efficiency, selectivity, and sustainability. For the synthesis of ethers, various catalytic systems have been developed. For instance, the synthesis of 1-methoxy-2-propanol, a related compound, can be achieved through a catalytic reaction distillation process. researchgate.net The use of solid acid catalysts, such as zeolites, is also being explored for the synthesis of glycerol methyl ethers from glycerol and methanol.

For the oxidation of alcohols to ketones, a variety of catalytic systems have been reported. These include systems based on cerium bromide with hydrogen peroxide, which offer a green oxidation method with high selectivity for secondary alcohols. organic-chemistry.org Another approach involves using a ternary hybrid catalyst system with a photoredox catalyst, a thiophosphate organocatalyst, and a nickel catalyst for the dehydrogenation of secondary alcohols under visible light. organic-chemistry.org

Catalytic SystemReaction TypeAdvantages
CeBr₃/H₂O₂Oxidation of secondary alcoholsGreen, high selectivity organic-chemistry.org
Photoredox/Thiophosphate/NickelDehydrogenation of secondary alcoholsVisible light, room temperature organic-chemistry.org
Preyssler HeteropolyacidOne-pot synthesis of related compoundsGreen, reusable catalyst researchgate.net

One-Pot Methodologies for Enhanced Efficiency

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. nih.govresearchgate.netresearchgate.netcmu.edu For example, a one-pot synthesis of flavanone (B1672756) derivatives from 2-hydroxyacetophenones and benzaldehydes has been developed using polyphosphoric acid as a catalyst. nih.gov While not directly for this compound, this demonstrates the potential of one-pot approaches for complex molecule synthesis.

A one-pot method for the synthesis of 2-substituted 1,1-di(methoxy-NNO-azoxy)ethanes from 2,2-di(methoxy-NNO-azoxy)ethanol has also been developed, proceeding through three chemical stages without intermediate isolation. researchgate.net The development of similar one-pot strategies for this compound could significantly streamline its production.

Green Chemistry Principles in the Synthesis of Related Ether-Ketones

The synthesis of ether-ketones, and indeed all chemical manufacturing, is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance safety. msu.edumun.ca These principles advocate for the prevention of waste, maximization of atom economy, and the use of less hazardous substances. acs.orgsigmaaldrich.com

A core tenet of green chemistry is waste prevention , which is prioritized over the treatment of waste after it has been generated. sigmaaldrich.com Metrics such as the E-factor (environmental factor) and process mass intensity (PMI) are used to quantify the amount of waste produced relative to the desired product. msu.edumun.ca An ideal synthesis has an E-factor of zero, signifying a zero-waste process. mun.ca

Atom economy , a concept developed by Barry Trost, is another fundamental principle. It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org Synthetic methods should be designed to maximize this incorporation, thereby reducing the generation of byproducts. sigmaaldrich.com For instance, catalytic hydrogenation, with a theoretical 100% atom economy for reducing a ketone, is preferable to a sodium borohydride (B1222165) reduction which has a lower atom economy. acs.org

The principle of reducing derivatives is particularly relevant to the synthesis of complex molecules like ether-ketones. sigmaaldrich.com Unnecessary steps such as the use of blocking or protecting groups should be avoided as they require additional reagents and generate waste. acs.orgsigmaaldrich.com The use of highly specific enzymes can often circumvent the need for protecting groups, as they can target a specific site on a molecule. acs.org

Catalysis is favored over stoichiometric reagents. Catalytic processes reduce waste because the catalyst is used in small amounts and can, in principle, be recycled. acs.org Homogeneous catalysis, for example, can help reduce the formation of useless byproducts. jetir.org Furthermore, designing processes for energy efficiency by conducting reactions at ambient temperature and pressure minimizes both environmental and economic costs. sigmaaldrich.comjetir.org The use of safer solvents and auxiliaries is also critical, with a push to avoid volatile, toxic, and flammable organic solvents in favor of greener alternatives or solvent-free conditions. mun.cajetir.org

Table 1: Key Green Chemistry Principles and Their Application in Ether-Ketone Synthesis

PrincipleDescriptionRelevance to Ether-Ketone Synthesis
Waste Prevention It is better to prevent waste than to treat it. sigmaaldrich.comDesigning synthetic routes that minimize byproducts and simplify purification.
Atom Economy Maximize the incorporation of all materials into the final product. acs.orgChoosing reactions like catalytic additions over stoichiometric reductions to ensure a higher percentage of reactants form the product.
Reduce Derivatives Minimize or avoid unnecessary derivatization (e.g., protecting groups). sigmaaldrich.comEmploying selective catalysts or enzymes to modify specific functional groups without needing to protect others.
Catalysis Catalytic reagents are superior to stoichiometric reagents. acs.orgUsing phase-transfer catalysts for ether synthesis or biocatalysts for selective transformations to reduce waste and increase efficiency.
Safer Solvents Avoid or replace hazardous solvents with safer alternatives. jetir.orgReplacing chlorinated solvents like dichloromethane (B109758) with less toxic options such as isooctane (B107328) or propan-2-ol. jetir.org
Energy Efficiency Conduct reactions at ambient temperature and pressure where possible. sigmaaldrich.comDeveloping catalytic systems that operate under mild conditions, reducing energy consumption.

Stereoselective Synthesis and Chiral Induction for Propan-2-one Derivatives

The creation of specific stereoisomers is a cornerstone of modern organic synthesis, particularly for biologically active compounds. Stereoselective synthesis refers to the preferential formation of one stereoisomer over another. msu.edu

Control of Diastereoselectivity in Multi-Chiral Systems

When a synthesis generates a compound with multiple stereocenters, controlling the relative orientation of these centers—diastereoselectivity—is a significant challenge. This is especially true when the stereocenters are not adjacent to one another. acs.org The ability to control both enantioselectivity and diastereoselectivity allows for the construction of any possible stereoisomer from the same starting materials through catalytic control. acs.org

One powerful strategy involves tandem reactions where multiple stereocenters are formed in a single operation. For instance, cooperative catalysis using hydrogen-bonding catalysts like Cinchona alkaloids has been shown to control the diastereoselectivity in reactions creating non-adjacent tertiary and quaternary stereocenters. acs.org The choice of catalyst can reverse the face of the nucleophile that attacks the electrophile, leading to the opposite diastereomer. acs.org

In aldol (B89426) reactions, which form a new carbon-carbon bond and up to two new stereocenters, the geometry of the enolate (Z or E) dictates the relative stereochemistry (syn or anti) of the product. alchemyst.co.uk Furthermore, if the aldehyde reactant is chiral, its existing stereocenter will influence the approach of the enolate, a phenomenon predictable by models like the Felkin-Anh model. alchemyst.co.uk

The use of chiral auxiliaries attached to the reactants can also direct the stereochemical outcome. For example, camphor-derived enolates can block one face of the enolate from attack by an alkylating agent, ensuring high diastereoselectivity. nih.gov Similarly, remote functional groups within a molecule can influence stereoselectivity. A benzyloxy group positioned gamma to a silicon atom in chiral allylsilanes has been observed to reverse the typical diastereoselectivity in cyclization reactions, likely by interacting with a cationic intermediate to favor the thermodynamically more stable product. nih.gov

Table 2: Factors Influencing Diastereoselectivity

Influencing FactorMechanism of ControlExample Application
Catalyst Control Chiral catalysts can create a chiral environment that favors one transition state over its diastereomeric counterpart. acs.orgUse of different Cinchona alkaloid catalysts to produce different diastereomers in tandem Michael additions. acs.org
Substrate Control An existing stereocenter in the substrate molecule directs the approach of the incoming reagent. alchemyst.co.ukThe Felkin-Anh model predicts the major diastereomer in nucleophilic additions to chiral aldehydes. alchemyst.co.uk
Reagent Control The geometry of the reagent, such as an enolate, determines the relative stereochemistry of the product.The Z-enolate typically gives the syn-aldol product, while the E-enolate gives the anti-aldol product.
Neighboring Group Participation A functional group within the substrate can interact with a reactive center to favor the formation of a specific diastereomer. nih.govA remote benzyloxy group reversing diastereoselectivity in allylsilane cyclizations. nih.gov

Strategies for Enantiopure Synthesis of Analogous Structures

Achieving enantiopure compounds, where only one of a pair of enantiomers is present, is critical in many applications. This can be accomplished through several key strategies.

Asymmetric catalysis is a highly efficient method where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. nih.gov Copper-catalyzed reactions, for example, have been developed for the enantioselective synthesis of α-quaternary ketones from simple carboxylic acid derivatives. nih.gov In some cases, both enantiomers of the product can be accessed simply by using different enantiomers of the catalyst ligand. nih.govnih.gov

Biocatalysis , the use of enzymes, offers another powerful route. Enzymes operate with high specificity and can often transform a prochiral substrate into a single enantiomer. nih.gov For instance, Baeyer-Villiger monooxygenases (BVMOs) can perform kinetic resolutions of racemic ketones, and alcohol dehydrogenases (ADHs) can be used in the dynamic kinetic resolution of chiral carbonyl compounds to yield a single stereoisomer out of four possibilities. nih.gov

The chiral pool strategy utilizes readily available, enantiopure natural products like amino acids or hydroxycarboxylic acids as starting materials. researchgate.net Synthetic transformations are then carried out that preserve the original stereocenter.

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction. After the key transformation, the auxiliary is removed, leaving an enantiomerically enriched product. nih.gov The SAMP/RAMP hydrazone methodology, for example, uses chiral auxiliaries to achieve asymmetric α-alkylation of ketones. nih.gov

Finally, kinetic resolution involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst. One enantiomer reacts faster, leaving the unreacted substrate enriched in the other enantiomer. This strategy has been applied to the synthesis of mechanically planar chiral rotaxanes. researchgate.net

Table 3: Comparison of Enantioselective Synthesis Strategies

StrategyPrincipleAdvantagesLimitations
Asymmetric Catalysis A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer. nih.govHigh efficiency (low catalyst loading), broad substrate scope.Catalyst development can be challenging and expensive.
Biocatalysis Enzymes catalyze reactions with high stereo- and regioselectivity. nih.govEnvironmentally friendly (mild conditions), extremely high selectivity.Enzymes may have limited substrate scope and stability.
Chiral Pool Synthesis Utilizes naturally occurring enantiopure starting materials. researchgate.netAccess to complex chiral structures from inexpensive sources.Limited to the available chiral pool; may require lengthy synthetic routes.
Chiral Auxiliaries A covalently attached chiral group directs the stereochemistry of a reaction. nih.govReliable and predictable stereochemical outcomes.Requires additional steps for attachment and removal of the auxiliary, creating waste.
Kinetic Resolution One enantiomer of a racemic mixture reacts faster with a chiral agent, separating the enantiomers. researchgate.netCan be effective for separating enantiomers when other methods fail.Maximum theoretical yield for the desired enantiomer is 50%.

Chemical Reactivity and Mechanistic Investigations of 1 1 Methoxyethoxy Propan 2 One

Reactivity of the Ketone Moiety

The carbonyl group in 1-(1-Methoxyethoxy)propan-2-one is a primary site for chemical reactions, exhibiting susceptibility to nucleophilic attack and reactions at the adjacent α-carbon.

Nucleophilic Addition and Condensation Reactions

The polarized nature of the carbon-oxygen double bond in the ketone functionality allows for a wide range of nucleophilic addition reactions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. ncert.nic.in This intermediate can then be protonated to yield an alcohol.

Common nucleophilic addition reactions include the formation of cyanohydrins with hydrogen cyanide, and the reaction with organometallic reagents like Grignard reagents to form tertiary alcohols. ncert.nic.inlibretexts.org

Furthermore, the ketone can participate in condensation reactions. A notable example is the Aldol (B89426) condensation, where under basic conditions, the enolate of one molecule attacks the carbonyl group of another, forming a β-hydroxy ketone. ncert.nic.infiveable.me This product can subsequently undergo dehydration to yield an α,β-unsaturated ketone. libretexts.org The Claisen-Schmidt condensation, a variation of the aldol reaction, involves the reaction of a ketone with an aromatic aldehyde in the presence of a base to form an α,β-unsaturated derivative. libretexts.org

Reaction Type Reagent Product Type
Nucleophilic Addition Grignard Reagent (R-MgX) Tertiary Alcohol
Nucleophilic Addition Hydrogen Cyanide (HCN) Cyanohydrin
Aldol Condensation Base (e.g., NaOH) β-Hydroxy Ketone
Claisen-Schmidt Condensation Aromatic Aldehyde, Base α,β-Unsaturated Ketone

Oxidation Pathways Leading to Carboxylic Acid Derivatives

Ketones are generally resistant to oxidation compared to aldehydes. ncert.nic.infiveable.me However, under harsh conditions with strong oxidizing agents, such as hot alkaline potassium permanganate (B83412) (KMnO₄), the carbon-carbon bonds adjacent to the carbonyl group can be cleaved, resulting in a mixture of carboxylic acids. libretexts.orgorgoreview.com For an unsymmetrical ketone like this compound, this oxidation would lead to a mixture of products.

A more specific oxidation is the Baeyer-Villiger oxidation, where a ketone is treated with a peroxy acid (like m-CPBA) to form an ester. libretexts.orgnumberanalytics.com This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent alkyl groups.

Oxidizing Agent Reaction Type General Product
Hot Alkaline KMnO₄ Oxidative Cleavage Mixture of Carboxylic Acids
Peroxy Acid (e.g., m-CPBA) Baeyer-Villiger Oxidation Ester

Reduction Transformations to Alcohol and Amine Derivatives

The ketone functionality of this compound can be readily reduced to a secondary alcohol. chemguide.co.uk Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org

In a process known as reductive amination, ketones can be converted to amines. chemistrysteps.comwikipedia.org This reaction involves the initial formation of an imine or enamine by reacting the ketone with an amine (primary or secondary), which is then reduced to the corresponding amine. libretexts.org Sodium cyanoborohydride (NaBH₃CN) is a common reducing agent for this transformation. mdma.chorganic-chemistry.org

Reaction Reagents Product Type
Reduction to Alcohol NaBH₄ or LiAlH₄ Secondary Alcohol
Reductive Amination Amine (RNH₂), NaBH₃CN Secondary Amine

Enolate Chemistry and Carbon-Carbon Bond Formation

The α-hydrogens of the ketone in this compound are acidic and can be removed by a strong base to form a nucleophilic enolate ion. lumenlearning.commasterorganicchemistry.com This enolate can then participate in reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.

A key reaction of enolates is alkylation, where the enolate reacts with an alkyl halide in an Sₙ2 fashion. chemistrysteps.compressbooks.pub For an unsymmetrical ketone, the regioselectivity of enolate formation can be controlled. jove.comwikipedia.org A bulky, strong base like lithium diisopropylamide (LDA) at low temperatures tends to form the less substituted (kinetic) enolate, whereas a weaker base at higher temperatures can lead to the more substituted (thermodynamic) enolate. bham.ac.ukpitt.edu

Base Conditions Major Enolate Product
Lithium Diisopropylamide (LDA) Low Temperature (e.g., -78 °C) Kinetic (less substituted)
Sodium Ethoxide (NaOEt) Room Temperature Thermodynamic (more substituted)

Reactivity of the Ether Linkages

The acetal (B89532) functionality, specifically the 1-methoxyethoxy group, is another reactive site within the molecule, primarily susceptible to cleavage under acidic conditions.

Ether Cleavage Reactions (e.g., Demethylation)

Acetals are generally stable under basic and neutral conditions but are readily hydrolyzed by aqueous acid. chemistrysteps.compearson.com The mechanism involves protonation of one of the ether oxygens, converting it into a good leaving group. pearson.com Subsequent departure of the alcohol (methanol in this case) generates a resonance-stabilized carbocation, which is then attacked by water. This process ultimately leads to the cleavage of the acetal, yielding the corresponding ketone (hydroxyacetone) and methanol, as well as acetaldehyde (B116499) from the ethoxy portion.

The term demethylation specifically refers to the removal of a methyl group. wikipedia.org In the context of this compound, acid-catalyzed cleavage of the ether bond connecting the methyl group would result in the formation of a hemiacetal and methanol.

Nucleophilic Substitution Reactions Involving Ether Oxygen

There is currently no available scientific literature detailing nucleophilic substitution reactions specifically involving the ether oxygen of this compound.

Detailed Reaction Mechanisms and Kinetic Studies

Elucidation of Reaction Pathways and Transition States

No research has been published that elucidates the reaction pathways or characterizes the transition states for transformations involving this compound.

Kinetic Analysis of Key Transformations

A kinetic analysis of key transformations of this compound has not been reported in the scientific literature.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 1 Methoxyethoxy Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 1-(1-methoxyethoxy)propan-2-one is predicted to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (keto)~2.1Singlet3H
O-CH₂-C=O~4.2Singlet2H
O-CH(CH₃)-O~4.8Quartet1H
O-CH₃~3.3Singlet3H
CH(CH₃)-O~1.3Doublet3H

The methyl group adjacent to the ketone (CH₃-C=O) is expected to appear as a singlet around 2.1 ppm. The methylene (B1212753) protons flanked by an ether and a ketone (O-CH₂-C=O) would likely resonate as a singlet at approximately 4.2 ppm. The proton of the acetal (B89532) group (O-CH(CH₃)-O) is predicted to be a quartet around 4.8 ppm due to coupling with the adjacent methyl group. The methoxy (B1213986) group protons (O-CH₃) would appear as a sharp singlet around 3.3 ppm. Finally, the methyl group of the ethoxy moiety (CH(CH₃)-O) is expected to be a doublet at about 1.3 ppm, coupling with the single proton of the acetal.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~207
O-C H₂-C=O~75
O-C H(CH₃)-O~100
O-C H₃~55
C H(CH₃)-O~20
C H₃ (keto)~27

The carbonyl carbon (C=O) is expected to have the highest chemical shift, around 207 ppm. The carbon of the methylene group (O-CH₂-C=O) is predicted to be around 75 ppm. The acetal carbon (O-CH(CH₃)-O) would likely appear at approximately 100 ppm. The methoxy carbon (O-CH₃) is anticipated around 55 ppm, while the methyl carbon of the ethoxy part (CH(CH₃)-O) is predicted at about 20 ppm. The keto methyl carbon (CH₃-C=O) is expected around 27 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques are instrumental in confirming the connectivity of atoms within a molecule. nih.govmdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a correlation between the proton of the acetal group (O-CH(CH₃)-O) at ~4.8 ppm and the protons of the adjacent methyl group (CH(CH₃)-O) at ~1.3 ppm. sdsu.edu This confirms the presence of the 1-methoxyethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum directly correlates each proton signal with its attached carbon. sdsu.edu For example, it would show a cross-peak between the proton signal at ~2.1 ppm and the carbon signal at ~27 ppm, confirming the assignment of the keto-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. sdsu.edu Key predicted HMBC correlations would include:

A correlation from the keto-methyl protons (~2.1 ppm) to the carbonyl carbon (~207 ppm).

Correlations from the methylene protons (~4.2 ppm) to the carbonyl carbon (~207 ppm) and the acetal carbon (~100 ppm).

A correlation from the methoxy protons (~3.3 ppm) to the acetal carbon (~100 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. nih.gov For this compound with the molecular formula C₆H₁₂O₃, the exact mass of the molecular ion [M]⁺ would be calculated. nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation of the molecular ion in the mass spectrometer provides characteristic fragments that help to confirm the structure. mdpi.com When a molecule is ionized, it can break apart in predictable ways. libretexts.org

Predicted Fragmentation Pattern:

m/zPredicted Fragment Ion
132[C₆H₁₂O₃]⁺ (Molecular Ion)
101[M - OCH₃]⁺
87[M - CH₂OCH₃]⁺
73[CH(OCH₃)CH₃]⁺
59[OCH(CH₃)]⁺
43[CH₃CO]⁺ (Base Peak)

The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (132.16 g/mol ). nih.gov A common fragmentation pathway for ketones is the alpha-cleavage, leading to the formation of an acylium ion. In this case, cleavage of the bond between the carbonyl carbon and the adjacent methylene group would result in a highly stable acylium ion [CH₃CO]⁺ with an m/z of 43, which is expected to be the base peak. Another likely fragmentation is the loss of the methoxy group, leading to a fragment at m/z 101. Cleavage of the ether linkage could produce fragments such as [CH(OCH₃)CH₃]⁺ at m/z 73.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and By-product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in determining the purity of a sample and identifying any potential by-products from its synthesis.

The gas chromatography component separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature that can be used for identification. Following separation, the mass spectrometer bombards the individual components with electrons, causing them to ionize and fragment. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

While specific GC-MS data for this compound is not widely available in published literature, analysis of structurally similar compounds provides insight into the expected fragmentation patterns. For instance, the mass spectrum of a related compound, 1-(2-methoxypropoxy)-2-propanol, shows a top peak at an m/z of 59. nih.gov The synthesis of this compound may involve reactants such as 1-hydroxypropan-2-one and 1-methoxyethanol, and by-products could arise from side reactions or incomplete reactions. GC-MS analysis would be critical in detecting and identifying such impurities.

A hypothetical GC-MS analysis of a this compound sample would involve injecting a vaporized sample into the GC. The main peak would correspond to the target compound, and its mass spectrum would be expected to show characteristic fragments resulting from the cleavage of the ether and ketone functionalities. Potential by-products would appear as separate peaks with distinct retention times and mass spectra, allowing for their structural elucidation.

Table 1: Hypothetical GC-MS Data for Purity Analysis of this compound

Retention Time (min)Compound NameKey Mass Fragments (m/z)Identification
5.2This compoundHypotheticalMain Product
3.81-Hydroxypropan-2-oneHypotheticalUnreacted Starting Material
4.51-MethoxyethanolHypotheticalUnreacted Starting Material
6.1Dimerized By-productHypotheticalImpurity

This table is for illustrative purposes as direct experimental data is unavailable.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its ketone and ether functional groups. While a published spectrum for this specific compound is not available, data from the closely related compound 1-methoxy-2-propanone (methoxyacetone) from the NIST WebBook can be used for prediction. nist.gov

The most prominent feature in the IR spectrum of a ketone is the strong absorption due to the stretching vibration of the carbonyl group (C=O). This typically appears in the region of 1700-1725 cm⁻¹. The presence of two ether linkages (C-O-C) in this compound would result in strong C-O stretching absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Additionally, C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. docbrown.info

Table 2: Predicted Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Bond VibrationFunctional Group
2850-3000C-H StretchAlkane
1700-1725C=O StretchKetone
1000-1300C-O StretchEther

This table is based on characteristic absorption frequencies of functional groups and data for related compounds.

By comparing the experimental IR spectrum of a sample with the expected absorption bands, one can confirm the presence of the key functional groups and thus the identity of this compound. The absence of certain bands, such as a broad O-H stretch around 3200-3600 cm⁻¹, can confirm the absence of hydroxyl-containing impurities.

X-ray Crystallography for Solid-State Structure and Absolute Configuration (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique relies on the diffraction of X-rays by the ordered lattice of atoms in a crystal. The resulting diffraction pattern can be mathematically analyzed to produce a detailed model of the electron density and, consequently, the atomic positions, bond lengths, and bond angles. wikipedia.orglibretexts.org

For a non-crystalline or liquid compound like this compound at room temperature, direct X-ray crystallography is not feasible. However, if a suitable crystalline derivative of the compound could be synthesized, this powerful technique could be employed to elucidate its precise solid-state structure.

The study of poly(ether ether ketone) (PEEK), a high-performance polymer containing ether and ketone functionalities, provides an example of how X-ray diffraction can be applied to related structures. Research on PEEK has utilized wide-angle X-ray diffraction to characterize its crystalline structure, including the identification of different crystalline forms and the orientation of polymer chains. nih.govresearchgate.net

Should a crystalline derivative of this compound be prepared, X-ray crystallography could provide invaluable information. For instance, if the compound or its derivative possesses a chiral center, X-ray analysis of a single crystal of a pure enantiomer could determine its absolute configuration.

Table 3: Information Obtainable from X-ray Crystallography of a Crystalline Derivative

ParameterDescription
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal lattice.
Space GroupThe symmetry elements present in the crystal.
Atomic CoordinatesThe precise x, y, and z coordinates of each atom in the unit cell.
Bond Lengths and AnglesThe distances between bonded atoms and the angles between adjacent bonds.
Absolute ConfigurationThe spatial arrangement of atoms in a chiral molecule.

The application of these advanced spectroscopic and diffraction techniques provides a comprehensive framework for the structural elucidation and purity assessment of this compound. While direct experimental data for this specific compound may be limited, the analysis of structurally related molecules offers significant predictive power for its spectroscopic behavior.

Computational Chemistry and Theoretical Studies on 1 1 Methoxyethoxy Propan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, which solve the Schrödinger equation for a given molecular system, are fundamental to understanding electronic structure and predicting chemical behavior. wikipedia.org These methods, including Density Functional Theory (DFT), are employed to determine the properties of 1-(1-methoxyethoxy)propan-2-one at the atomic level.

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a flexible molecule like this compound, this involves a conformational analysis to identify various low-energy conformers and determine their relative stabilities. nih.gov

The presence of several single bonds in this compound allows for rotation, leading to multiple conformational isomers. Theoretical studies on similar acetals and ketones show that the preferred conformations result from a balance of stabilizing stereoelectronic interactions and destabilizing steric repulsions. nih.gov For instance, DFT calculations can be used to explore the potential energy surface of the molecule by systematically rotating the bonds within the C-O-C-O-C segment of the acetal (B89532) group and the bond connecting this group to the propanone backbone. nih.gov The optimized geometries of various conformers would be calculated, and their relative energies would indicate the most likely structures to be observed.

Table 1: Hypothetical Relative Energies of this compound Conformers

This table illustrates conceptual results from a typical conformational analysis using a DFT method like B3LYP/6-31G(d,p). The energies are relative to the most stable conformer.

ConformerDescription of Dihedral AnglesRelative Energy (kcal/mol)
1 (Global Minimum)anti-gauche0.00
2gauche-gauche1.25
3anti-anti2.10
4gauche-anti3.50

These calculations would likely show that the most stable conformers minimize steric hindrance while maximizing favorable hyperconjugative effects, such as the interaction between an oxygen lone pair and an adjacent anti-periplanar C-O sigma-antibonding orbital (nO -> σ*C-O). nih.gov

Quantum chemical methods are widely used to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. wikipedia.org For this compound, predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov The accuracy of these predictions depends on the level of theory and the basis set used. nih.gov The predicted shifts for this compound would be influenced by several factors:

The Carbonyl Group: The electron-withdrawing nature of the carbonyl group deshields the adjacent α-protons and carbons. youtube.com

The Ether Oxygens: The electronegative oxygen atoms in the methoxy (B1213986) and ethoxy groups also cause deshielding of nearby protons, with protons α to an ether oxygen typically shifted downfield. youtube.com

Conformation: The specific spatial arrangement of the atoms in the dominant conformer affects the local magnetic environment of each nucleus, leading to distinct chemical shifts.

Table 2: Conceptual Predicted vs. Hypothetical Experimental ¹H NMR Chemical Shifts (ppm)

This table shows a hypothetical comparison between chemical shifts predicted by the GIAO method and potential experimental values.

Proton AssignmentPredicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
CH₃ (ketone)2.152.18
CH₂ (ketone side)4.104.15
CH (acetal)4.804.83
OCH₃ (methoxy)3.353.38
CH₃ (ethoxy side)1.251.29

Comparing the calculated spectra of different low-energy conformers with experimental data can also help determine the dominant conformation in solution. nih.gov

Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. orientjchem.org For this compound, several reactions could be modeled, including keto-enol tautomerism and nucleophilic addition to the carbonyl group. masterorganicchemistry.comijrpr.com

To model a reaction, the structures of the reactant(s), product(s), and the transition state (the highest energy point along the reaction coordinate) are optimized. orientjchem.org Frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency. The energy difference between the reactants and the transition state defines the activation energy barrier, which is crucial for understanding reaction kinetics. orientjchem.org For example, the deprotonation of the α-carbon to form an enolate is a key step in many reactions of ketones. masterorganicchemistry.com

Table 3: Hypothetical Calculated Energies for the Base-Catalyzed Enolization of this compound

This table presents conceptual energy values for the stationary points along a hypothetical reaction pathway.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant ComplexKetone + Hydroxide Ion0.0
Transition StateC-H bond breaking, O-H bond forming+12.5
Product ComplexEnolate + Water-5.0

Such studies can reveal how the acetal functional group might electronically influence the reactivity of the ketone, for example, by affecting the stability of the transition state for enolate formation. orientjchem.org

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are often performed on isolated molecules (in the "gas phase"), most chemical reactions occur in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time, providing insight into the effects of the solvent. researchgate.netmdpi.com

In an MD simulation of this compound in a solvent like water, a simulation box is created containing one or more solute molecules surrounded by a large number of solvent molecules. The forces between all atoms are calculated using a force field (in classical MD) or quantum mechanically (in ab initio MD), and Newton's equations of motion are solved to simulate their movement over a period of time. mdpi.comnih.gov

These simulations can be used to study:

Solvation Structure: How solvent molecules arrange themselves around the solute. Water molecules would be expected to form hydrogen bonds with the carbonyl and ether oxygen atoms of this compound.

Solvent Effects on Conformation: The presence of a solvent can alter the relative stability of different conformers. A polar solvent might stabilize a more polar conformer that is less stable in the gas phase.

Intermolecular Interactions: MD simulations can quantify the strength and lifetime of hydrogen bonds and other non-covalent interactions between the solute and solvent. acs.org

Reaction Dynamics: Ab initio MD can be used to simulate chemical reactions in solution, showing how solvent molecules participate directly in the reaction mechanism, for example, by forming hydrogen-bonded chains to facilitate proton transfer. researchgate.netnih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that attempt to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. The goal is to develop a mathematical model that can predict the properties of new, untested compounds based solely on their structure.

In a QSPR study of this compound and related ketones, the first step is to calculate a set of numerical values, known as molecular descriptors, that characterize the molecule's structure. These descriptors can be categorized as:

Electronic: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Topological: Describing atomic connectivity and molecular shape.

Quantum-Chemical: Derived from quantum calculations, such as electrostatic potential values.

These descriptors are then correlated with an experimentally measured or computationally determined reactivity parameter. For ketones, a relevant reactivity parameter could be the rate constant for a specific reaction or the activation energy for nucleophilic attack. The correlation is typically established using statistical techniques like multiple linear regression.

Table 4: Examples of Structural Descriptors and Their Potential Correlation with Reactivity for Ketones

Descriptor CategoryStructural Descriptor ExampleReactivity Parameter It May Predict
ElectronicPartial charge on the carbonyl carbonSusceptibility to nucleophilic attack
Quantum-ChemicalLowest Unoccupied Molecular Orbital (LUMO) EnergyRate of reaction with nucleophiles
Steric/TopologicalMolecular volume or surface areaSteric hindrance to reagent approach

By developing a QSPR model, one could predict how modifications to the structure of this compound (e.g., changing the methoxy group to a different alkoxy group) would affect its reactivity without needing to perform further experiments or intensive computations.

Applications and Utility in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

As a synthetic intermediate, 1-(1-Methoxyethoxy)propan-2-one offers two distinct points of reactivity: the ketone carbonyl carbon and the acetal (B89532) group. This duality allows for sequential and controlled modifications, making it an excellent organic building block for constructing more complex molecular architectures. cymitquimica.com

The primary utility of this compound lies in its capacity to serve as a precursor to poly-functionalized compounds. The ketone group can undergo a variety of classic carbonyl reactions, including nucleophilic additions, reductions, and condensations. Simultaneously, the methoxyethoxy acetal acts as a stable protecting group for a primary hydroxyl function, which can be selectively deprotected under mild acidic conditions to reveal the alcohol.

This orthogonal reactivity is crucial for multi-step syntheses. For instance, the ketone can first be reacted with an organometallic reagent (e.g., a Grignard or organolithium reagent) to form a tertiary alcohol. Subsequently, the acetal can be hydrolyzed to unveil the primary alcohol, which can then undergo further reactions like oxidation or esterification. This stepwise approach enables the synthesis of complex diols and other highly functionalized molecules from a simple, readily available precursor.

Table 1: Potential Reactions for Synthesizing Poly-functionalized Compounds

Starting Material Reagent/Condition Intermediate Product Subsequent Reaction Final Product Type

Ketones and their derivatives are fundamental starting materials for the synthesis of a wide array of heterocyclic compounds. The structure of this compound, particularly after deprotection to 1-hydroxypropan-2-one, is well-suited for constructing various heterocyclic rings. For example, 1-hydroxypropan-2-one can serve as a three-carbon building block in reactions with dinucleophiles.

Its reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with amidines can lead to the formation of imidazole (B134444) rings. Furthermore, condensation reactions with β-ketoesters or similar compounds can be employed to synthesize substituted pyridines or pyrimidines. The ability to introduce functionality at the side chain via the protected hydroxyl group prior to cyclization adds another layer of complexity and allows for the synthesis of highly substituted heterocyclic systems, which are common motifs in pharmaceuticals and agrochemicals.

Derivatization for Novel Functional Materials

The functional handles present in this compound make it an attractive monomer or precursor for the development of new materials with tailored properties.

The ketone and the protected alcohol can be transformed into a variety of other functional groups. nih.gov The ketone can be reduced to a secondary alcohol, which, along with the primary alcohol obtained from deprotection, can be converted into esters and amides.

Ester Formation: Both hydroxyl groups (the primary one after deprotection and the secondary one after ketone reduction) can be readily esterified by reacting with acyl chlorides or carboxylic acids under standard conditions. This allows for the introduction of various side chains, influencing properties like solubility, and thermal stability.

Amide Formation: While less direct, amides can be formed. masterorganicchemistry.comnih.gov For example, the hydroxyl groups can be converted to leaving groups (e.g., tosylates) and then displaced by amines. Alternatively, the ketone can undergo reductive amination to form an amine, which can then be acylated to produce an amide. These derivatives are of interest in medicinal chemistry and materials science. nih.gov

The bifunctionality of this compound makes it a candidate for polymerization reactions. After appropriate modifications, it can be used to create polymers with specific characteristics. The presence of the methoxyethoxy group can enhance the solubility and flexibility of the resulting polymers.

For instance, after deprotection and reduction to a diol (propane-1,2-diol), the molecule can act as a monomer in the synthesis of polyesters or polyurethanes. The presence of both a primary and a secondary alcohol allows for the creation of polymers with specific regiochemistry and tacticity, influencing their macroscopic properties. The methyl group on the polymer backbone can also affect the material's crystallinity and mechanical strength. This makes it a potentially valuable component in the formulation of tunable resins, coatings, and adhesives where precise control over material properties is required.

Development of Chiral Auxiliaries and Ligands for Asymmetric Synthesis

Asymmetric synthesis, which aims to produce a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. tcichemicals.com Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com

The compound this compound is inherently chiral at the acetal carbon. Although it is typically supplied as a racemic mixture, the enantiomers could be separated or synthesized selectively. The resulting enantiopure compound is a valuable chiral building block.

An enantiomerically pure form of this compound could be used in several ways in asymmetric synthesis:

Chiral Ligand: The two oxygen atoms of the ketone and the ether linkage are positioned in a 1,3-relationship. This arrangement is a common motif in chiral ligands that can coordinate to metal catalysts. After derivatization, it could form a bidentate ligand capable of inducing asymmetry in metal-catalyzed reactions like hydrogenations or cycloadditions. nih.gov

Chiral Auxiliary: The enantiopure compound could be attached to a prochiral molecule. The inherent chirality of the auxiliary would then direct subsequent reactions to occur on one face of the molecule, leading to a high diastereomeric excess. rsc.org After the desired transformation, the auxiliary can be cleaved and potentially recycled. sigmaaldrich.com For example, attaching it to a carboxylic acid to form a chiral ester could direct the stereoselective alkylation of the corresponding enolate. The development of new chiral auxiliaries from simple, versatile molecules like this is an active area of research. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Strategies

Current synthetic routes to α-alkoxy ketones often rely on multi-step processes that may involve stoichiometric reagents and generate considerable waste. Future research should focus on developing greener, more efficient synthetic pathways to 1-(1-Methoxyethoxy)propan-2-one and its analogs.

Key research objectives in this area include:

Catalytic C-H Oxidation: Investigating the direct oxidation of C-H bonds in suitable precursors. For instance, visible-light-induced aerobic C-H oxidation, using catalysts like Cerium(III) chloride in aqueous media, has been successful for producing other aromatic ketones and represents a promising green approach. chemistryviews.org

Aerobic Oxidation with Novel Catalysts: Exploring polyoxometalate (POM) catalysts for the aerobic cleavage of carbon-carbon double bonds in alkene precursors could provide a highly selective and environmentally friendly route. yedarnd.cominnoget.com

Waste-Free Oxidation: Utilizing reagents like gaseous nitrogen dioxide, which can oxidize alcohols to aldehydes and ketones while the byproducts are converted to nitric acid, offers a process with minimal waste generation. nih.gov

Atom-Economical Addition Reactions: Designing addition reactions that incorporate all atoms from the reactants into the final product is the cornerstone of atom economy. Research into catalytic additions to alkynes or alkenes could provide highly efficient pathways.

Table 1: Comparison of Hypothetical Synthetic Strategies

Strategy Traditional Approach Proposed Sustainable Approach Key Advantages of Proposed Approach
Oxidation Stoichiometric oxidation of a secondary alcohol precursor using chromium-based reagents. Catalytic aerobic oxidation using a reusable catalyst (e.g., POM) and air as the oxidant. Avoids toxic heavy metals; uses a green oxidant; reduces waste. yedarnd.cominnoget.com
Alkylation Alkylation of an enolate followed by a separate oxidation step. Direct oxidative C-H functionalization of a simpler ketone precursor. Reduces step count; improves atom economy. chemistryviews.org

| Acetal (B89532) Formation | Use of excess alcohol with azeotropic water removal using toxic solvents like benzene. | Catalytic acetalization with minimal acid loading in greener solvents or solvent-free conditions. | Reduces solvent waste; lowers catalyst loading; milder conditions. acs.org |

In-depth Mechanistic Studies of Under-Explored Reactivity

A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity. For this compound, several areas warrant detailed mechanistic investigation.

Acetal Hydrolysis and Formation: While the general acid-catalyzed mechanism for acetal exchange is well-known, the specific kinetics and intermediates for a mixed acetal like the 1-methoxyethoxy group are not well-documented. total-synthesis.comyoutube.comjst.go.jplibretexts.org Studies could clarify the relative rates of cleavage at the different ether linkages and the influence of the adjacent carbonyl group.

Rearrangement Reactions: The α-hydroxy ketone structure, accessible after deprotection, is known to undergo rearrangements like the α-ketol rearrangement. acs.org Investigating the propensity of the deprotected form of this compound to undergo such rearrangements under various conditions (acidic, basic, thermal) could reveal pathways to novel isomeric products.

Reactivity at the α-Carbon: The enolization of the ketone can lead to reactions at the α-carbon. Mechanistic studies could explore the regioselectivity of enolate formation and subsequent reactions, such as alkylation or aldol (B89426) condensation, and how the α-alkoxy group influences this reactivity. acs.org

Table 2: Potential Mechanistic Studies

Reaction Type Key Questions to Investigate Potential Experimental/Computational Techniques
Acetal Deprotection Which C-O bond cleaves preferentially? What is the rate-determining step? Isotopic labeling studies; kinetic monitoring via NMR; DFT modeling of transition states. jst.go.jp
α-Ketol Rearrangement What are the thermodynamic and kinetic parameters of the rearrangement? Product stability analysis; variable temperature NMR studies; computational modeling of reaction pathways. acs.org

| Enolate Formation/Reaction | Which α-proton is more acidic? How does the alkoxy group affect enolate geometry and reactivity? | Deuterium exchange experiments; trapping of regioisomeric enolates; computational pKa prediction. acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages in terms of safety, scalability, and precise control over reaction parameters, making it an ideal platform for exploring the chemistry of this compound. rsc.orgunimi.itnih.govacs.org

Future research could focus on:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound itself, which could improve yield, reduce reaction times, and allow for safer handling of potentially hazardous reagents. nih.gov

Telescoped Reactions: Designing multi-step, "telescoped" syntheses where the crude product from one flow reactor is directly fed into the next for subsequent transformations without intermediate workup and purification. researchgate.net This could be applied to the derivatization of the title compound.

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures, residence times) to quickly identify optimal protocols for reactions involving this compound.

A hypothetical flow setup for the synthesis and subsequent derivatization could involve a packed-bed reactor with a solid-supported acid catalyst for the initial acetalization, followed by an in-line mixing with a nucleophile in a heated coil reactor for derivatization.

Exploration of Novel Derivations with Enhanced Functionalities

The bifunctional nature of this compound makes it an attractive scaffold for the synthesis of novel derivatives with potentially enhanced or unique functionalities for applications in materials science, agrochemicals, or as pharmaceutical intermediates.

Derivatization at the Carbonyl Group: The ketone can be transformed into a variety of other functional groups. For example, asymmetric reduction could yield a chiral alcohol, while reductive amination could introduce nitrogen-containing moieties.

Modification of the α-Alkoxy Group: Following a selective deprotection of the acetal, the resulting α-hydroxy ketone is a versatile intermediate. organic-chemistry.orgorganic-chemistry.orgrsc.orgacs.org The free hydroxyl group could be further functionalized through esterification or etherification to attach other molecular fragments, including bioactive ones.

Multicomponent Reactions: The utility of α-substituted ketones in multicomponent reactions, such as the Passerini and Ugi reactions, is an emerging area. organic-chemistry.org Exploring the participation of this compound in such reactions could lead to the rapid assembly of complex molecular architectures.

Table 3: Potential Derivatives and Their Functional Significance

Starting Moiety Reaction Type Potential Derivative Class Potential Functionality/Application
Ketone Asymmetric Hydrogenation Chiral α,β-dihydroxy ethers Chiral building blocks, ligands
Ketone Reductive Amination β-Amino-α-alkoxy ethers Pharmaceutical scaffolds
α-Hydroxy Ketone (post-deprotection) Esterification with a bioactive acid Bio-conjugates Drug delivery, prodrugs

| α-Hydroxy Ketone (post-deprotection) | Ugi Reaction | Peptidomimetic structures | Medicinal chemistry |

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry provides powerful tools for predicting reaction outcomes and designing molecules with desired properties, thereby accelerating the research and development cycle. mit.edu

Future computational studies on this compound could include:

Reaction Pathway Modeling: Using Density Functional Theory (DFT) to model the transition states and reaction pathways for potential synthetic routes and derivatizations. This can help in understanding reaction mechanisms and predicting regioselectivity and stereoselectivity. nih.gov

Predictive Models for Reactivity: Developing machine learning models trained on experimental data from related ketones to predict the reactivity of this compound under various conditions. acs.orgnih.gov

Virtual Screening of Derivatives: Computationally designing a virtual library of derivatives and predicting their physicochemical properties (e.g., solubility, electronic properties) and potential bioactivities. This can help prioritize synthetic targets.

By combining these computational approaches with experimental validation, the exploration of the chemical space around this compound can be made significantly more efficient and targeted.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-Methoxyethoxy)propan-2-one, and how do reaction conditions influence yield?

  • The compound can be synthesized via Williamson ether synthesis by reacting a propan-2-one derivative with a methoxyethoxy precursor under basic conditions (e.g., K₂CO₃ in acetone) . Alternative methods include acid-catalyzed etherification, though this may require careful temperature control to avoid side reactions like ketone degradation . Yield optimization depends on stoichiometric ratios, solvent polarity, and catalyst selection. For example, using anhydrous conditions minimizes hydrolysis of the methoxyethoxy group .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Purity assessment typically involves gas chromatography-mass spectrometry (GC-MS) or HPLC to quantify impurities. Structural confirmation requires NMR (¹H and ¹³C) to verify the methoxyethoxy (-OCH₂CH₂OCH₃) and ketone (C=O) groups. For instance, the ketone proton is absent in ¹H NMR due to deshielding, while the methoxy groups show distinct singlet peaks . FT-IR can corroborate functional groups (C=O stretch ~1700 cm⁻¹, ether C-O ~1100 cm⁻¹) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • The compound should be stored in airtight containers under inert gas (e.g., N₂) to prevent oxidation of the ether or ketone moieties. Temperature control (4°C or lower) is critical, as elevated temperatures may induce decomposition via retro-aldol pathways or ether cleavage . Stability under varying pH conditions should be tested if used in aqueous systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Discrepancies in NMR or MS data often arise from solvent effects, isotopic impurities, or stereochemical variations. Comparative analysis using computational tools (e.g., DFT-based NMR prediction) can validate experimental results . For mass spectrometry, high-resolution MS (HRMS) distinguishes between isobaric species, such as fragmentation products vs. synthetic intermediates .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Selective functionalization of the ketone group (e.g., reduction to alcohol) requires controlled use of reducing agents. Sodium borohydride (NaBH₄) selectively reduces ketones without affecting ether linkages, whereas LiAlH₄ may over-reduce or cleave ethers . Protecting group strategies (e.g., silylation of hydroxyl intermediates) can prevent unwanted ether hydrolysis .

Q. How does the methoxyethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

  • The electron-donating methoxyethoxy group stabilizes adjacent electrophilic centers (e.g., the ketone carbon), enhancing susceptibility to nucleophilic attack. However, steric hindrance from the ethoxy chain may slow reactions at the β-position. Computational modeling (e.g., molecular electrostatic potential maps) can predict reactive sites .

Q. What experimental designs are recommended for studying degradation pathways of this compound under environmental conditions?

  • Accelerated degradation studies using UV-Vis spectroscopy or LC-MS under varying temperatures, pH, and light exposure can identify breakdown products. For example, photolysis may cleave the ether bond, producing methanol and propan-2-one derivatives . Ecotoxicity assays (e.g., Daphnia magna tests) assess environmental impact of degradation byproducts .

Methodological Considerations

  • Data Interpretation : Cross-reference spectral libraries (e.g., PubChem, EPA DSSTox) and replicate experiments under controlled conditions to address inconsistencies .
  • Safety Protocols : Use fume hoods and respiratory protection (e.g., NIOSH-certified P95 masks) when handling volatile intermediates .
  • Comparative Analysis : Compare reactivity with structural analogs (e.g., methoxy vs. ethoxy derivatives) to isolate electronic/steric effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.